3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester

Lipophilicity Drug Design ADME

Medicinal chemistry teams optimizing antitubercular or antifungal leads face a critical need for versatile, drug-like core scaffolds. This 4-chlorophenyl-pyrazine ester provides an optimal solution: - Its LogP of 2.58 predicts enhanced macrophage penetration versus polar analogs, while the Cl atom serves as a synthetic handle for rapid SAR exploration via cross-coupling. - Supplied with 93-98% purity to minimize assay interference; molecular weight (248.67 Da) leaves ample room for derivatization within drug-like space. - Established supply chain supports gram-to-kilogram scale-up for hit-to-lead and early field trial material.

Molecular Formula C12H9ClN2O2
Molecular Weight 248.666
CAS No. 1363382-34-6
Cat. No. B596569
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester
CAS1363382-34-6
Molecular FormulaC12H9ClN2O2
Molecular Weight248.666
Structural Identifiers
SMILESCOC(=O)C1=NC=CN=C1C2=CC=C(C=C2)Cl
InChIInChI=1S/C12H9ClN2O2/c1-17-12(16)11-10(14-6-7-15-11)8-2-4-9(13)5-3-8/h2-7H,1H3
InChIKeyHAGPLXHPHTWLHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester: Halogenated Pyrazine Building Block


3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester (CAS 1363382-34-6) is a heterocyclic aromatic compound belonging to the class of pyrazine-2-carboxylic acid esters. It features a pyrazine core substituted at the 3-position with a 4-chlorophenyl group and at the 2-position with a methyl carboxylate moiety . This substitution pattern confers distinct physicochemical properties and positions the compound as a versatile intermediate in the synthesis of bioactive molecules, particularly within antimycobacterial and antifungal research programs [1].

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester: Impact of Aryl Halide Substitution


Direct substitution with non-halogenated or differently halogenated analogs is not scientifically defensible for this compound class. The presence and position of the chlorine atom on the phenyl ring critically modulates both the electronic character of the pyrazine core and the overall molecular lipophilicity (LogP), which directly influences membrane permeability, target binding affinity, and metabolic stability [1]. Furthermore, the 4-chlorophenyl group serves as a versatile handle for further diversification via cross-coupling reactions, a synthetic pathway not available to unsubstituted phenyl or heteroaryl analogs, thereby creating a unique value proposition in lead optimization campaigns .

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester: Quantitative Differentiation vs. Analogs


Lipophilicity Advantage vs. Pyrazinoic Acid

The calculated LogP of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is 2.58 [1]. This is markedly higher than the parent antimycobacterial agent pyrazinoic acid (LogP ≈ 0.5) and the unsubstituted 3-phenylpyrazine-2-carboxylic acid methyl ester (calculated LogP ≈ 2.1) [2]. The chlorine substituent increases lipophilicity, which in the context of pyrazine-2-carboxylic acid derivatives has been directly correlated with improved penetration of the waxy mycobacterial cell wall and enhanced in vitro activity against Mycobacterium tuberculosis [3].

Lipophilicity Drug Design ADME Antimycobacterial

Commercial Purity and Batch Consistency

Commercially available batches of this compound are specified at purities of 93% to 98% . This high purity range is critical for structure-activity relationship (SAR) studies, where even minor impurities can lead to false-positive biological readouts or misinterpretation of synthetic yields. For comparison, the closely related 3-phenylpyrazine-2-carboxylic acid methyl ester is often offered only on a custom synthesis basis with variable purity , introducing an additional variable that can compromise experimental reproducibility.

Chemical Purity Quality Control SAR Reproducibility

Optimal Molecular Weight for Drug-Likeness

The molecular weight of 3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester is 248.67 g/mol , which falls well within the optimal range for drug-like molecules (Lipinski's Rule of Five recommends MW < 500). This is significantly lower than many other halogenated pyrazine building blocks, such as 6-Bromo-5-(3,3-difluoro-azetidin-1-yl)-pyrazine-2-carboxylic acid methyl ester (MW > 300) . The relatively low molecular weight, combined with moderate lipophilicity, provides a favorable starting point for lead optimization, allowing for the addition of molecular complexity without violating key drug-likeness parameters.

Drug-likeness Physicochemical Properties Lipinski's Rule of Five Medicinal Chemistry

4-Chlorophenyl Handle for Divergent Synthesis

The 4-chlorophenyl substituent on this compound is not merely a passive structural feature; it is a reactive handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann couplings [1]. This enables the rapid generation of diverse analog libraries from a single, commercially available intermediate. In contrast, the unsubstituted 3-phenylpyrazine-2-carboxylic acid methyl ester lacks this reactive site and therefore requires de novo synthesis of each aryl-modified analog, representing a significant loss of synthetic efficiency and increased cost in lead optimization programs .

Cross-coupling Synthetic Methodology C-C Bond Formation Late-Stage Functionalization

3-(4-Chloro-phenyl)-pyrazine-2-carboxylic acid methyl ester: Key Research Applications


Lead Optimization in Antimycobacterial Drug Discovery

Medicinal chemistry teams seeking to improve the potency and pharmacokinetic profile of pyrazine-based antitubercular agents should prioritize this compound as a core scaffold. Its LogP of 2.58 [1] is predictive of enhanced penetration into Mycobacterium tuberculosis-infected macrophages compared to more polar analogs like pyrazinoic acid (LogP ≈ 0.5) [2]. Furthermore, the 4-chlorophenyl group provides a synthetic handle for late-stage functionalization to explore structure-activity relationships around the aryl ring, a strategy that has been validated in the development of 3-(phenylcarbamoyl)pyrazine-2-carboxylic acid prodrugs [3].

Divergent Library Synthesis for Phenotypic Screening

For organizations conducting phenotypic screens against infectious diseases or oncology targets, this compound offers a cost-effective entry point into a diverse chemical space. The commercially guaranteed purity of 93-98% minimizes the risk of confounding assay results due to impurities. Its molecular weight (248.67 Da) leaves ample room for further derivatization while remaining within drug-like space, and the reactive 4-chlorophenyl handle [4] allows for the rapid, parallel synthesis of dozens of analogs using robust cross-coupling chemistry, significantly accelerating the hit-to-lead timeline.

Halogen-Containing Agrochemical Intermediates

The combination of a pyrazine core and a 4-chlorophenyl group is a recurring motif in commercial fungicides and herbicides. Researchers in agrochemical discovery can utilize this compound as a key intermediate for the synthesis of novel crop protection agents. The chlorine atom not only modulates bioactivity but also enhances environmental stability, a critical factor for field performance. The established supply chain and purity specifications support the scalability required for early-stage field trial material production.

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